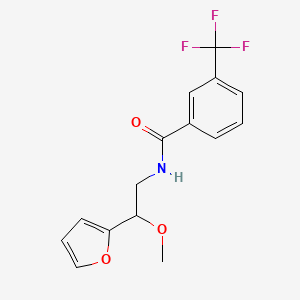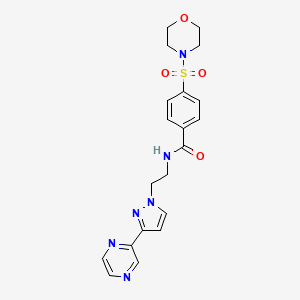
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as Mps-BAY 2B, is a small molecule inhibitor that has been used in various scientific research applications. This compound is a potent inhibitor of the mitotic checkpoint kinase BUB1, which plays a crucial role in cell division.
Mécanisme D'action
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which is a kinase that plays a crucial role in the mitotic checkpoint. BUB1 is involved in the regulation of chromosome segregation during cell division. When there are errors in chromosome alignment, BUB1 activates the mitotic checkpoint, which halts the cell cycle and allows time for the errors to be corrected. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which leads to defects in chromosome segregation and cell death.
Biochemical and Physiological Effects
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been shown to induce apoptosis in cancer cells by inhibiting the activity of BUB1. Apoptosis is a form of programmed cell death that occurs when cells are damaged or no longer needed. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been shown to cause defects in chromosome segregation, which can lead to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in lab experiments is its specificity for BUB1. This compound has been shown to selectively inhibit the activity of BUB1 without affecting other kinases. This specificity allows researchers to study the role of BUB1 in cell division without interference from other proteins. One limitation of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B is its toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B. One direction is to identify new inhibitors of BUB1 with improved potency and selectivity. Another direction is to study the role of BUB1 in other cellular processes, such as DNA damage response and DNA repair. Additionally, researchers could investigate the use of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in combination with other cancer therapies to improve treatment outcomes. Finally, the development of new delivery methods for 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B could increase its efficacy and reduce toxicity in vivo.
Méthodes De Synthèse
The synthesis method of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B involves a series of chemical reactions that yield the final product. The first step involves the synthesis of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol, which is then converted to 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 4-(chlorosulfonyl)benzoic acid to yield 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. The final product is a white solid with a molecular weight of 505.97 g/mol.
Applications De Recherche Scientifique
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been used in various scientific research applications, including cancer research, cell biology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells by targeting BUB1, which is overexpressed in many types of cancer. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been used to study the role of BUB1 in mitosis and its interaction with other proteins involved in cell division. Additionally, this compound has been used as a tool in drug discovery to identify new inhibitors of BUB1.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20(23-8-10-25-9-5-18(24-25)19-15-21-6-7-22-19)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOTDNZNMFPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2931332.png)

![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
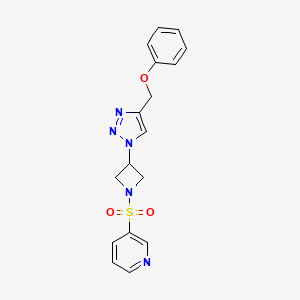

![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)
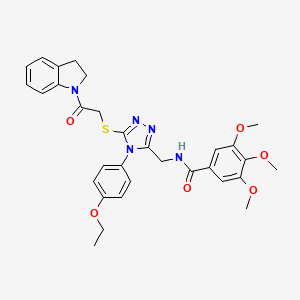

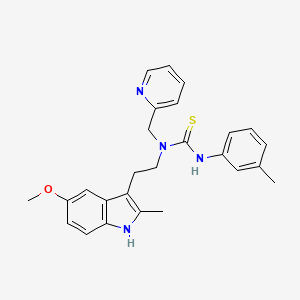
![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)


